Product packaging for (3S,5S)-3,5-diaminohexanoate(Cat. No.:)

(3S,5S)-3,5-diaminohexanoate

Cat. No.: B1263959
M. Wt: 147.2 g/mol
InChI Key: NGDLSXMSQYUVSJ-WHFBIAKZSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3S,5S)-3,5-Diaminohexanoate, also known as L-erythro-3,5-diaminohexanoic acid, is a chiral diamino acid with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . This compound is structurally characterized as a hexanoic acid derivative with amino substituents at the stereospecific 3- and 5-positions, giving it its unique (S,S)-configuration . It is classified as a beta-amino acid derivative, a class of compounds with significant relevance in biochemical research and metabolic pathway analysis . The compound is listed under multiple regulatory and scientific databases, including the FDA Global Substance Registration System (Unique Ingredient Identifier: 2J67CK99YA) and has CAS registry numbers 34281-55-5 and 17027-83-7 . Its structural specificity makes it a compound of interest in specialized metabolic studies. Researchers value this diamino acid for investigating microbial metabolic pathways, particularly in systems involving amino acid catabolism. For instance, studies on organisms like Clostridium sticklandii , which utilize amino acids as carbon and energy sources via Stickland reactions, highlight the potential relevance of such specialized diamino acids in understanding biofuel and bio-refinery production processes . In these contexts, the catabolism of amino acids can direct the production of valuable organic solvents and acids, including ethanol, acetate, n-butanol, and n-butyrate . From a chemical perspective, this compound is a solid at room temperature . It has a predicted water solubility of approximately 126 g/L and features multiple ionizable groups, with a predicted pKa (strongest acidic) of 4.25 and a pKa (strongest basic) of 10.75 . It has a polar surface area of 89.34 Ų and complies with the Rule of Five, indicating favorable bioavailability characteristics for research applications . The compound is offered with a minimum purity of 98% . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N2O2+ B1263959 (3S,5S)-3,5-diaminohexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15N2O2+

Molecular Weight

147.2 g/mol

IUPAC Name

(3S,5S)-3,5-bis(azaniumyl)hexanoate

InChI

InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1/t4-,5-/m0/s1

InChI Key

NGDLSXMSQYUVSJ-WHFBIAKZSA-O

Isomeric SMILES

C[C@@H](C[C@@H](CC(=O)[O-])[NH3+])[NH3+]

Canonical SMILES

CC(CC(CC(=O)[O-])[NH3+])[NH3+]

Origin of Product

United States

Biochemical Pathways and Enzymatic Transformations Involving 3s,5s 3,5 Diaminohexanoate

The Lysine (B10760008) Degradation Pathway and the Central Role of (3S,5S)-3,5-Diaminohexanoate

In certain anaerobic bacteria, such as those from the genus Clostridium, lysine is fermented to produce acetate (B1210297), butyrate (B1204436), and ammonia (B1221849). This pathway involves a series of enzymatic reactions, with this compound serving as a crucial intermediate. wikipedia.orggenome.jp

Formation of this compound from Lysine

The initial step in this specific lysine degradation pathway is the conversion of L-β-lysine (also known as (3S)-3,6-diaminohexanoate) to this compound. wikipedia.orgontosight.ai This isomerization is a critical reaction that sets the stage for the subsequent steps of the catabolic process.

The enzyme responsible for this transformation is Lysine 5,6-aminomutase (5,6-LAM). wikipedia.orgebi.ac.uk This enzyme catalyzes the reversible 1,2-shift of an amino group between adjacent carbon atoms. Specifically, it facilitates the migration of the amino group from the C-6 position of L-β-lysine to the C-5 position, yielding this compound. wikipedia.orgebi.ac.uk The reaction mechanism is complex and proceeds through a series of radical intermediates. nih.govrsc.org

The catalytic cycle begins with the formation of an external aldimine between the substrate and the cofactor pyridoxal-5'-phosphate (PLP). ebi.ac.uknih.gov Following this, the adenosylcobalamin cofactor undergoes homolytic cleavage of its cobalt-carbon bond, generating a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. pnas.orgnih.gov This radical then abstracts a hydrogen atom from the C-5 position of the substrate, creating a substrate radical. ebi.ac.uknih.gov This radical intermediate undergoes rearrangement, leading to the formation of a cyclic aziridinylcarbinyl radical. wikipedia.orgacs.org Subsequent steps involve the re-abstraction of a hydrogen atom by the substrate radical from 5'-deoxyadenosine (B1664650) and the release of the product. ebi.ac.uk

A significant conformational change in the enzyme is required to bring the two cofactors, which are about 25 Å apart in the resting state, into proximity for catalysis to occur. nih.govpnas.org This conformational shift also serves to protect the highly reactive radical intermediates from unwanted side reactions. nih.gov

The catalytic activity of Lysine 5,6-aminomutase is strictly dependent on two essential cofactors: pyridoxal (B1214274) 5'-phosphate (PLP) and adenosylcobalamin (AdoCbl), a form of coenzyme B12. ebi.ac.ukpnas.org

Pyridoxal 5′-phosphate (PLP): PLP forms an imine linkage with the substrate, which is crucial for facilitating the 1,2-amino group migration. nih.govnih.gov It also plays a vital role in stabilizing the radical intermediates formed during the reaction through spin delocalization and captodative effects. wikipedia.orgacs.org In the substrate-free form of the enzyme, PLP is covalently bound to a lysine residue (Lys144) of the enzyme, forming an internal aldimine. wikipedia.orgpnas.org

Adenosylcobalamin (AdoCbl): AdoCbl serves as the source of the 5'-deoxyadenosyl radical, which initiates the catalytic cycle by abstracting a hydrogen atom from the substrate. wikipedia.orgpnas.orgnih.gov The homolytic cleavage of the Co-C bond in AdoCbl is a key step that is triggered by substrate binding and a subsequent conformational change in the enzyme. nih.govpnas.org

CofactorRole in Lysine 5,6-aminomutase Catalysis
Pyridoxal 5′-phosphate (PLP) Forms an aldimine with the substrate, facilitates the 1,2-amino group shift, and stabilizes radical intermediates. wikipedia.orgnih.govnih.govacs.org
Adenosylcobalamin (AdoCbl) Generates the 5'-deoxyadenosyl radical that initiates the reaction by abstracting a hydrogen atom from the substrate. wikipedia.orgpnas.orgnih.gov

While Lysine 5,6-aminomutase itself is not a canonical Radical SAM enzyme, it shares fundamental mechanistic features with this large superfamily. Radical SAM enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosyl-L-methionine (SAM) to generate a 5'-deoxyadenosyl radical. wikipedia.org In contrast, 5,6-LAM uses adenosylcobalamin to produce the same radical species. pnas.orgnih.gov

Both 5,6-LAM and Radical SAM enzymes harness the high reactivity of the 5'-deoxyadenosyl radical to initiate difficult chemical transformations, often involving the abstraction of a hydrogen atom from an unactivated carbon center. wikipedia.org The subsequent radical-mediated rearrangements are a hallmark of both enzyme types. An analogous enzyme in a different lysine degradation pathway, lysine 2,3-aminomutase, is a true Radical SAM enzyme, highlighting the convergent evolution of using a 5'-deoxyadenosyl radical to catalyze amino group migrations. pnas.org

Further Metabolism and Catabolism of this compound

Following its formation, this compound is further metabolized in the lysine degradation pathway. The next step involves an oxidative deamination reaction.

The enzyme L-erythro-3,5-diaminohexanoate dehydrogenase catalyzes the oxidative deamination of L-erythro-3,5-diaminohexanoate. wikipedia.orgcreative-enzymes.com This enzyme belongs to the family of oxidoreductases. wikipedia.org

The reaction catalyzed by this dehydrogenase involves the removal of an amino group from the C-3 position of L-erythro-3,5-diaminohexanoate. wikipedia.orgqmul.ac.uk This process requires NAD+ as an electron acceptor and water. The products of this reaction are (S)-5-amino-3-oxohexanoate, ammonia (NH3), NADH, and a proton (H+). wikipedia.orgqmul.ac.uk This reaction is a key step in the continuing breakdown of the carbon skeleton derived from lysine. wikipedia.org

EnzymeEC NumberSubstratesProducts
L-erythro-3,5-diaminohexanoate Dehydrogenase1.4.1.11L-erythro-3,5-diaminohexanoate, H₂O, NAD⁺(S)-5-amino-3-oxohexanoate, NH₃, NADH, H⁺
Intermediates in the Degradation of this compound

The breakdown of this compound involves a series of enzymatic steps that transform it into smaller, more readily metabolized molecules. A crucial intermediate in this pathway is (S)-5-amino-3-oxohexanoate . The conversion of this compound is initiated by a dehydrogenase enzyme.

Specifically, the degradation pathway involves the deamination and oxidation of L-erythro-3,5-diaminohexanoate by an NAD(P)-dependent L-erythro-3,5-diaminohexanoate dehydrogenase, which results in the formation of 3-keto-5-aminohexanoate, also known as (S)-5-amino-3-oxohexanoate. nih.gov This intermediate is then further metabolized. In the presence of acetyl-CoA, a cleavage enzyme acts on 3-keto-5-aminohexanoate to yield 3-aminobutyryl-CoA and acetoacetate (B1235776). nih.govnih.gov This cleavage reaction is a critical step that directs the carbon skeleton of the original molecule into different metabolic fates. The enzyme responsible for this, 3-keto-5-aminohexanoate cleavage enzyme, has been identified and characterized in organisms such as Brevibacterium sp. nih.govnih.gov

The subsequent step in the degradation of these intermediates involves the deamination of L-3-aminobutyryl-CoA to crotonyl-CoA, a reaction catalyzed by a specific ammonia-lyase. nih.gov

Key Intermediates in this compound Degradation

Intermediate Compound Precursor Enzymatic Step
(S)-5-amino-3-oxohexanoate This compound Deamination and oxidation by L-erythro-3,5-diaminohexanoate dehydrogenase
3-aminobutyryl-CoA (S)-5-amino-3-oxohexanoate Cleavage by 3-keto-5-aminohexanoate cleavage enzyme in the presence of acetyl-CoA
Downstream Products of this compound Catabolism

The catabolism of this compound ultimately leads to the production of central metabolites that can enter various energy-producing pathways. The primary downstream products are Acetyl-CoA and Acetoacetate . nih.govnih.govnih.gov

As mentioned previously, the cleavage of (S)-5-amino-3-oxohexanoate directly yields acetoacetate and 3-aminobutyryl-CoA. nih.govnih.gov The 3-aminobutyryl-CoA is then converted to crotonyl-CoA, which can be further metabolized to butyryl-CoA. nih.gov Butyryl-CoA can then react with acetoacetate in a reaction catalyzed by a CoA transferase to form butyrate and acetoacetyl-CoA. nih.gov Acetoacetyl-CoA can be subsequently cleaved by a thiolase to generate two molecules of acetyl-CoA. nih.gov This series of reactions highlights how the carbon atoms from this compound are channeled into the production of ketone bodies (acetoacetate), short-chain fatty acids (butyrate), and the central metabolic intermediate, acetyl-CoA. These products can then be utilized in the citric acid cycle for energy production or in various biosynthetic pathways.

Major Downstream Products of this compound Catabolism

Product Direct Precursor(s) Metabolic Significance
Acetoacetate (S)-5-amino-3-oxohexanoate Ketone body, can be used for energy
Acetyl-CoA Acetoacetyl-CoA Central metabolite, enters the citric acid cycle
Butyrate Butyryl-CoA and Acetoacetate Short-chain fatty acid, important energy source for colonocytes

Comparative Biochemical Analysis of this compound Metabolism Across Diverse Organisms

The metabolic pathways involving this compound vary significantly between different types of organisms, particularly between anaerobic bacteria and mammals.

Anaerobic Bacterial Systems (e.g., Clostridium species, Fusobacterium nucleatum, Anoxynatronum sibiricum)

In many anaerobic bacteria, this compound is a key intermediate in the fermentation of L-lysine to produce short-chain fatty acids like butyrate and acetate. This pathway is a crucial energy-yielding process for these microorganisms.

Clostridium species: Several species of Clostridium are known to ferment lysine. For instance, Clostridium subterminale has been shown to possess the genetic machinery for the lysine fermentation pathway. researchgate.net In these bacteria, lysine is first converted to β-lysine, which is then isomerized to this compound. nih.gov This is subsequently degraded through the intermediates (S)-5-amino-3-oxohexanoate and 3-aminobutyryl-CoA, ultimately leading to the formation of butyrate, acetate, and ammonia. nih.gov

Fusobacterium nucleatum: This bacterium, commonly found in the oral cavity and gut, also utilizes the lysine fermentation pathway. researchgate.net The genome of F. nucleatum contains the genes encoding the necessary enzymes for converting lysine to butyrate via the this compound intermediate. researchgate.net

Anoxynatronum sibiricum: While detailed studies on the specific metabolism of this compound in Anoxynatronum sibiricum, an alkaliphilic anaerobic bacterium, are not extensively documented, as a member of the Firmicutes phylum (which includes Clostridium), it is plausible that it may possess similar lysine degradation pathways. Genome-wide analyses have shown that the capacity for lysine catabolism is present in various Firmicutes. nih.gov

Metabolic Pathways in Human and Mammalian Systems

In stark contrast to anaerobic bacteria, the primary route for L-lysine degradation in humans and other mammals does not involve this compound as an intermediate. The principal pathway in mammals is the saccharopine pathway , which occurs predominantly in the mitochondria of liver cells. nih.govwur.nlnih.govnih.gov

This pathway begins with the condensation of L-lysine with α-ketoglutarate to form saccharopine. nih.govnih.gov Saccharopine is then cleaved to yield glutamate (B1630785) and α-aminoadipate-δ-semialdehyde, which is further oxidized to α-aminoadipate. nih.gov Ultimately, this pathway leads to the production of acetyl-CoA, which can be used for energy generation. nih.gov

The presence of this compound has been detected in humans, but it is believed to be a product of the metabolic activity of the gut microbiota rather than a direct result of human cellular metabolism. helsinki.fi Gut bacteria, such as species of Clostridium and Fusobacterium, can ferment dietary lysine to produce this compound and subsequently short-chain fatty acids like butyrate. nih.govresearchgate.net This microbially-produced butyrate is a significant energy source for human colonocytes and has important implications for gut health.

Stereochemical Investigations and Chiral Purity of 3s,5s 3,5 Diaminohexanoate

Enantiomeric and Diastereomeric Considerations of 3,5-Diaminohexanoate (B231605)

3,5-Diaminohexanoate possesses two stereogenic centers at carbons 3 and 5. nih.gov This structural feature gives rise to the possibility of multiple stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. uou.ac.inpdx.edu Specifically, there are four possible stereoisomers for 3,5-diaminohexanoate.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other, much like a left and right hand. vedantu.commasterorganicchemistry.com For 3,5-diaminohexanoate, the enantiomeric pairs are:

(3S,5S)-3,5-diaminohexanoate and (3R,5R)-3,5-diaminohexanoate

(3S,5R)-3,5-diaminohexanoate and (3R,5S)-3,5-diaminohexanoate

Diastereomers are stereoisomers that are not mirror images of each other. uou.ac.invedantu.com This relationship occurs between any stereoisomer and another that is not its enantiomer. For example, this compound is a diastereomer of both (3S,5R)- and (3R,5S)-3,5-diaminohexanoate. Enantiomers typically share identical physical properties except for their interaction with plane-polarized light, while diastereomers have distinct physical and chemical properties. vedantu.comlibretexts.org

The relationships between the stereoisomers of 3,5-diaminohexanoate are summarized in the table below.

StereoisomerRelationship to (3S,5S)Relationship to (3R,5R)Relationship to (3S,5R)Relationship to (3R,5S)
(3S,5S) IdenticalEnantiomerDiastereomerDiastereomer
(3R,5R) EnantiomerIdenticalDiastereomerDiastereomer
(3S,5R) DiastereomerDiastereomerIdenticalEnantiomer
(3R,5S) DiastereomerDiastereomerEnantiomerIdentical

Stereospecificity of Enzymes in this compound Pathways

Enzymatic reactions involving this compound are characterized by a high degree of stereospecificity, meaning they selectively produce or act upon a single stereoisomer.

A key enzyme in its formation is lysine (B10760008) 5,6-aminomutase (also known as β-lysine 5,6-aminomutase), which is found in anaerobic bacteria like Clostridium sticklandii. wikipedia.orguniprot.org This enzyme catalyzes the conversion of (3S)-3,6-diaminohexanoate (β-lysine) into this compound. wikipedia.orgenzyme-database.orggenome.jp This reaction is highly specific, yielding the (3S,5S) isomer exclusively. annualreviews.org The enzyme requires cofactors such as adenosylcobalamin (a form of vitamin B12) and pyridoxal (B1214274) 5'-phosphate to function. enzyme-database.orggenome.jp

The degradation of 3,5-diaminohexanoate also proceeds through stereospecific enzymatic steps. In Brevibacterium sp., which can utilize DL-erythro-3,5-diaminohexanoate (the racemic mixture of the 3S,5S and 3R,5R forms) as a growth substrate, specific enzymes are induced. nih.govnih.gov One such enzyme is L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH) , which exhibits strict substrate specificity for the L-erythro or (3S,5S) isomer. frontiersin.org Subsequent steps in the degradation pathway in Brevibacterium sp. involve a 3-keto-5-aminohexanoate cleavage enzyme and a deaminase that specifically converts L-3-aminobutyryl-CoA to crotonyl-CoA, further highlighting the stereochemical control of the metabolic pathway. nih.govnih.govenzyme-database.org

The table below details key enzymes and their stereospecific roles.

EnzymeEC NumberOrganism ExampleReactionStereochemical Significance
Lysine 5,6-aminomutase 5.4.3.3Acetoanaerobium sticklandii(3S)-3,6-diaminohexanoate → this compound enzyme-database.orgHighly stereospecific, producing only the (3S,5S) product. wikipedia.org
L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH) 1.4.1.11Candidatus Cloacamonas acidaminovoransL-erythro-3,5-diaminohexanoate + NAD(P)+ ↔ 5-amino-3-oxohexanoate + NH3 + NAD(P)HShows strict substrate specificity for the (3S,5S) isomer. frontiersin.org
3-aminobutyryl-CoA deaminase 4.3.1.16Brevibacterium sp.L-3-aminobutyryl-CoA → Crotonyl-CoA + NH3Acts specifically on the L-enantiomer of the substrate. nih.gov

Methodologies for Determining the Absolute Configuration of this compound and its Metabolites

Determining the precise three-dimensional structure and absolute configuration of a chiral molecule like this compound requires sophisticated analytical techniques. numberanalytics.com

X-ray crystallography stands as a definitive method for structural elucidation, provided the molecule can be formed into a high-quality crystal. numberanalytics.commdpi.com This technique provides a detailed map of atomic positions, allowing for the unambiguous assignment of the absolute configuration. numberanalytics.com A protein structure containing the product this compound would inherently define its stereochemistry in the enzyme's active site. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for determining structure in solution. numberanalytics.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the spatial proximity of atoms, which helps in deducing the relative stereochemistry of the chiral centers. numberanalytics.com

Chiroptical methods are specifically designed to analyze chiral substances. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. numberanalytics.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to determine absolute configuration by analyzing the electronic transitions of the molecule. numberanalytics.com

Vibrational Circular Dichroism (VCD) provides stereochemical information from the vibrational transitions of the molecule. numberanalytics.com The experimental spectra from these methods are often compared with spectra predicted by quantum chemical calculations to assign the absolute configuration confidently. mdpi.com

Mass Spectrometry (MS)-based techniques , such as infrared ion spectroscopy (IRIS) , have emerged as valuable tools for structural analysis. ru.nl IRIS allows for the acquisition of an infrared spectrum for a mass-selected ion, providing structural information that can distinguish between isomers, as has been demonstrated for the protonated form of (3S,5S)-3,5-diaminohexanoic acid. ru.nl

MethodologyPrincipleApplication to this compound
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. numberanalytics.comProvides definitive absolute configuration if a suitable crystal of the compound or an enzyme-complex can be obtained. mdpi.com
NMR Spectroscopy Uses magnetic properties of atomic nuclei to provide information on molecular structure and connectivity. numberanalytics.comDetermines relative stereochemistry and conformation in solution through techniques like NOESY. numberanalytics.com
Chiroptical Methods (CD, VCD) Measures the differential absorption of left- and right-circularly polarized light. numberanalytics.comCompares experimental spectra with theoretical calculations to assign the absolute configuration. mdpi.com
Infrared Ion Spectroscopy (IRIS) Records an infrared spectrum of a mass-selected ion to provide structural information. ru.nlCan distinguish between isomers and has been used to identify the structure of protonated (3S,5S)-3,5-diaminohexanoic acid. ru.nl

Impact of Stereochemistry on Biological Recognition and Reactivity of this compound

The stereochemistry of a molecule is paramount in biological systems, as interactions between molecules, such as an enzyme and its substrate, are highly dependent on their three-dimensional shapes. mhmedical.comnih.gov The biological role of this compound is a clear illustration of this principle.

The high stereospecificity of enzymes like lysine 5,6-aminomutase, which exclusively produces the (3S,5S) isomer, indicates that the enzyme's active site is precisely shaped to catalyze the reaction along a pathway that leads to this specific product. wikipedia.organnualreviews.org Any other stereoisomer of the substrate or product would not fit correctly into the active site, preventing the reaction.

Similarly, the degradation of this compound is stereochemically controlled. The enzyme L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH) is strictly specific for the (3S,5S) configuration. frontiersin.org This specificity ensures that only this particular isomer is channeled into the metabolic pathway for energy production. Other diastereomers, such as (3S,5R)- or (3R,5S)-3,5-diaminohexanoate, would not be recognized or metabolized by this enzyme, rendering them biologically inert in this context.

This "lock and key" or "hand in glove" relationship between a chiral molecule and a biological receptor or enzyme active site is a fundamental concept in biochemistry and pharmacology. nih.govresearchgate.net The specific spatial arrangement of the two amino groups and the carboxyl group in this compound is the critical factor that allows it to be recognized and processed by its partner enzymes, dictating its biological reactivity and metabolic fate. ijpsjournal.com

Metabolomic Research and Biological Significance of 3s,5s 3,5 Diaminohexanoate

Detection and Quantification of (3S,5S)-3,5-Diaminohexanoate in Biological Systems

The accurate detection and quantification of this compound are crucial for understanding its metabolic relevance. Various analytical techniques have been employed for its profiling in biological samples.

Analytical Techniques for this compound Profiling

Advanced analytical methods are essential for the identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used technique for the analysis of metabolites in complex biological mixtures. rsc.org It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. ijper.orgmdpi.com This method has been successfully applied to detect this compound in various biological samples, including plasma. researchgate.netresearchgate.net In non-targeted metabolomics studies, LC-MS allows for the simultaneous measurement of hundreds to thousands of metabolites, including this compound. ru.nlualberta.ca

Infrared Ion Spectroscopy (IRIS): IRIS is an emerging technique that provides structural information about mass-selected ions. ru.nl By recording the infrared spectrum of an ion, IRIS can help to distinguish between isomers, which is a common challenge in mass spectrometry. ru.nl This technique has been used to aid in the structural elucidation of unknown metabolites, and its application can be valuable in confirming the identity of this compound by comparing its experimental IR spectrum with computationally predicted spectra. ru.nl

Identification of this compound in Human and other Organisms

This compound has been detected in a range of organisms, from bacteria to humans, indicating its presence across different domains of life. hmdb.ca

In Humans: The Human Metabolome Database (HMDB) lists this compound as a metabolite found in humans, although it may not have been quantified in all biospecimens. hmdb.ca Studies have identified this compound in human plasma. researchgate.netresearchgate.net Its presence in humans suggests it is part of the normal human metabolome. ebi.ac.uk

In Other Organisms: Beyond humans, this compound is involved in the metabolism of certain bacteria. For instance, in the haloalkaliphilic bacterium Anoxynatronum sibiricum, it is an intermediate in the degradation pathway of lysine (B10760008). d-nb.info The compound has also been detected in foods such as chicken and pork. hmdb.ca

Role of this compound as a Primary Metabolite

This compound is classified as a primary metabolite. hmdb.ca Primary metabolites are directly involved in the normal growth, development, and reproduction of an organism. hmdb.ca Their presence is often essential for the organism's survival.

As an intermediate in amino acid metabolism, specifically the lysine degradation pathway in some bacteria, this compound plays a direct role in the central metabolic processes of these organisms. d-nb.info In humans, while its specific functions are still under investigation, its classification as a primary metabolite suggests it has a fundamental role in physiological processes. hmdb.ca

Metabolic Flux Analysis and Isotopic Labeling Studies involving this compound

Metabolic flux analysis and isotopic labeling are powerful techniques to trace the flow of atoms through metabolic pathways and to quantify the rates of metabolic reactions. While specific metabolic flux analysis studies focusing solely on this compound are not extensively documented in the provided search results, the principles of these techniques are applicable.

Isotopic labeling, often coupled with LC-MS, can be used to track the incorporation of labeled precursors (e.g., ¹³C-labeled lysine) into this compound. ualberta.catmiclinode.com This would provide definitive evidence of its position within a metabolic pathway and allow for the quantification of its production and consumption rates. Such studies are crucial for building accurate metabolic models and understanding how the flux through pathways involving this compound is regulated.

Pathway-Based Metabolite Set Enrichment Analysis for this compound Pathways

Metabolite set enrichment analysis (MSEA) is a computational method used to identify biologically relevant pathways that are significantly altered in a given condition. nih.govbiorxiv.orgmedrxiv.org This approach moves beyond single-metabolite analysis to provide a systems-level view of metabolic changes.

In the context of this compound, MSEA can be applied to untargeted metabolomics data to determine if the pathways in which it participates are enriched. For example, in studies of inherited metabolic disorders (IMDs), MSEA helps to prioritize relevant biological pathways from large metabolomics datasets. ru.nl If a study found significant changes in the levels of this compound and other related metabolites, MSEA could identify the "Lysine degradation" pathway as being significantly impacted. This approach helps to place the changes in individual metabolites into a broader biological context. ru.nlmdpi.com

Investigation of this compound in Metabolic Dysregulation Studies

The study of metabolic dysregulation aims to understand how alterations in metabolic pathways contribute to disease states. The presence and concentration of this compound have been noted in studies investigating metabolic changes associated with certain health conditions.

One study on hypertension identified this compound as one of several metabolites that were differentially regulated between hypertensive and normotensive individuals. researchgate.net Another study investigating metabolic dysregulation in the skeletal muscle of obese mice also listed this compound among the many metabolites measured, although its specific role in the observed dysregulation was not detailed. biorxiv.org These findings suggest that this compound may be involved in or affected by the metabolic perturbations that occur in these conditions, warranting further investigation into its potential as a biomarker or its functional role in the pathophysiology of metabolic diseases.

Mechanistic Insights and Computational Studies of 3s,5s 3,5 Diaminohexanoate Biotransformations

Elucidation of Enzyme Reaction Mechanisms Associated with (3S,5S)-3,5-Diaminohexanoate

The conversion of L-β-lysine to this compound is a critical step in a unique metabolic route. This transformation is primarily catalyzed by the enzyme lysine (B10760008) 5,6-aminomutase, which then feeds its product into the next enzymatic step involving L-erythro-3,5-diaminohexanoate dehydrogenase. ebi.ac.ukwikipedia.org Understanding the intricate mechanisms of these enzymes is crucial for a complete picture of this metabolic pathway.

Radical Intermediates in Lysine 5,6-aminomutase Activity

Lysine 5,6-aminomutase (5,6-LAM) is a remarkable enzyme that utilizes a radical-based mechanism to catalyze the 1,2-amino shift, converting L-β-lysine to this compound. ebi.ac.ukwikipedia.orgnih.gov This enzyme is dependent on both adenosylcobalamin (a form of vitamin B12) and pyridoxal-5'-phosphate (PLP) as cofactors. wikipedia.orgnih.gov The catalytic cycle initiates with the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin, which generates a highly reactive 5'-deoxyadenosyl radical. ebi.ac.uk

This radical then abstracts a hydrogen atom from the substrate, initiating a series of rearrangements. Electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) spectroscopies have been instrumental in characterizing the radical intermediates formed during this process. nih.gov These studies have revealed the formation of a substrate-related radical that is spin-coupled to the Co(II) ion of the cobalamin cofactor. nih.gov A key proposed intermediate in this reaction is a high-energy aziridincarbinyl radical. acs.orgnih.gov The stability of these radical intermediates is crucial for the reaction to proceed, and specific amino acid residues within the active site, such as tyrosine-263α, are thought to play a significant role in stabilizing these transient species through aromatic π-stacking interactions and protecting them from unwanted side reactions. acs.orgnih.gov

Hydride Transfer Mechanisms in L-erythro-3,5-diaminohexanoate Dehydrogenase

Following the action of lysine 5,6-aminomutase, L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH) catalyzes the oxidative deamination of this compound. researchgate.netresearchgate.net This enzyme is a member of the β-amino acid dehydrogenase (β-AADH) family and utilizes NADP+ as a cofactor. researchgate.netacs.org The catalytic mechanism involves a hydride transfer from the substrate to the cofactor.

Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to elucidate the specifics of this hydride transfer. researchgate.netfrontiersin.org The proposed mechanism suggests that the reaction proceeds through a direct hydride transfer from the C3 of the substrate to the C4 of the nicotinamide (B372718) ring of NADPH. researchgate.net Key residues in the active site are believed to facilitate this process by properly orienting the substrate and cofactor and by stabilizing the transition state. Site-directed mutagenesis studies have further illuminated the roles of specific amino acid residues in the catalytic process. researchgate.netnih.gov

Structural Biology of Enzymes Involved in this compound Metabolism

The three-dimensional structures of the enzymes involved in this compound metabolism provide invaluable insights into their function. High-resolution crystal structures allow for a detailed examination of the active site architecture and the interactions with substrates and cofactors.

Crystal Structure Analysis of L-erythro-3,5-diaminohexanoate Dehydrogenase

The structure reveals a distinct substrate-binding pocket that accommodates the diaminohexanoate molecule. Analysis of the wild-type enzyme and its variants in complex with the cofactor has provided a structural basis for understanding its catalytic mechanism and substrate specificity. researchgate.netnih.gov

Active Site Characterization and Substrate Binding Dynamics

The active site of L-erythro-3,5-diaminohexanoate dehydrogenase is a relatively hydrophobic pocket formed by residues from both monomers of the dimer. researchgate.net The substrate is positioned in close proximity to the NADPH cofactor, facilitating the hydride transfer. Key residues within the active site are responsible for recognizing and binding the substrate through a network of hydrogen bonds and hydrophobic interactions. researchgate.net

Studies involving site-directed mutagenesis have been crucial in identifying the specific roles of active site residues. researchgate.netnih.gov For instance, mutations of certain residues have been shown to significantly impact the enzyme's activity and substrate specificity, highlighting their importance in catalysis. nih.gov The binding of the substrate and cofactor induces conformational changes in the enzyme, which are essential for bringing the catalytic groups into the correct orientation for the reaction to occur. nih.gov

In Silico Approaches and Molecular Dynamics Simulations

Computational methods have become indispensable tools for studying the intricate details of enzyme mechanisms and dynamics. In silico approaches, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, have provided a deeper understanding of the biotransformations of this compound.

MD simulations allow for the exploration of the conformational landscape of the enzymes and the dynamics of substrate binding and product release. frontiersin.org These simulations can reveal how the enzyme structure fluctuates over time and how these movements are coupled to the catalytic cycle. For instance, simulations can shed light on the opening and closing of the active site, which is crucial for protecting reactive intermediates. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Catalytic Mechanisms

The catalytic mechanism of L-erythro-3,5-diaminohexanoate dehydrogenase from Candidatus Cloacamonas acidaminovorans (3,5-DAHDHcca) has been elucidated through a combination of crystal structure analysis and quantum chemical calculations. nih.govresearchgate.net These studies reveal a multi-step process for the conversion of this compound into (5S)-5-amino-3-oxohexanoate. ebi.ac.uk

The reaction is proposed to proceed through the following key steps, with QM/MM calculations identifying the energy barriers for each transition state:

Hydride Transfer : The reaction initiates with the transfer of a hydride from the C3 atom of the substrate to the nicotinamide adenine (B156593) dinucleotide (NAD⁺) cofactor.

C-N Bond Cleavage : This is followed by the cleavage of the carbon-nitrogen bond at the C3 position, releasing an ammonia (B1221849) molecule.

QM/MM calculations have been instrumental in identifying the rate-limiting steps of this catalytic cycle. researchgate.netresearchgate.net The calculations identified both the initial hydride transfer and the subsequent C-N bond cleavage as significant energy hurdles in the reaction pathway. researchgate.netresearchgate.net The energy profile, as determined by these computational methods, provides a quantitative look at the reaction's progression.

StepIntermediate/Transition StateRelative Energy (kcal/mol)Description
Initial State Reactant Complex0.0The enzyme, substrate (this compound), and NAD⁺ cofactor are bound in the active site.
Step 1 Transition State 1 (TS1)HighRepresents the energy barrier for the hydride transfer from the substrate to the NAD⁺ cofactor.
Intermediate 1LowerA transient species formed immediately after the hydride transfer.
Step 2 Transition State 2 (TS2)HighRepresents the energy barrier for the cleavage of the C3-N bond.
Final State Product ComplexLowerThe final products, (5S)-5-amino-3-oxohexanoate and NADH, are bound in the active site before release.

This table represents a generalized energy profile based on QM/MM studies of enzyme-catalyzed reactions. The specific calculated energies for 3,5-DAHDHcca highlight the rate-determining nature of the hydride transfer and C-N cleavage steps. researchgate.net

These computational insights distinguish the mechanism of β-AADH enzymes like 3,5-DAHDH from the more extensively studied α-amino acid dehydrogenases (α-AADHs). nih.govresearchgate.net

Ligand Docking and Enzyme-Substrate Interactions

The specificity and efficiency of 3,5-DAHDH are dictated by a network of precise interactions between the this compound substrate and the amino acid residues lining the enzyme's active site. nih.govproteopedia.org The crystal structure of 3,5-DAHDHcca in complex with its cofactor provides the structural basis for understanding these interactions. researchgate.netproteopedia.org

Molecular docking simulations and analysis of the crystal structure have identified key residues that are critical for substrate binding and orientation. The substrate is positioned in a pocket formed by several residues that interact with its carboxylate and amino groups through hydrogen bonds and electrostatic interactions.

Key Interacting Residues in 3,5-DAHDHcca Active Site:

ResidueInteraction TypeRole in Catalysis
Glu310Hydrogen BondingInteracts with the substrate, influencing substrate scope and binding.
Gly323Steric HindranceForms part of the binding pocket; mutations can alter substrate accessibility.
Ser318Hydrogen BondingPlays a role in the proton transfer network during the catalytic cycle.
Lys324ElectrostaticStabilizes the substrate and transition states through charge interactions.
Asn142Hydrogen BondingForms part of the hydrogen bond network that orients the substrate.

This table summarizes key interactions identified through structural analysis and mutagenesis studies. nih.govnih.gov

Based on the understanding of these enzyme-substrate interactions derived from structural and computational data, rational engineering efforts have been undertaken. nih.govnih.gov For instance, site-directed mutagenesis of residues like Glu310 was performed to create variants with altered substrate specificity. nih.govfrontiersin.org A mutant, E310G, was shown to significantly affect the substrate scope, and further engineering of this variant led to enzymes with greatly enhanced activity (110-800 times) towards other aliphatic β-amino acids. nih.govnih.gov These engineering successes underscore the accuracy and utility of the interaction models derived from computational studies.

Advanced Synthetic Methodologies for 3s,5s 3,5 Diaminohexanoate and Its Stereoisomers

Chemoenzymatic Synthesis of Enantiopure (3S,5S)-3,5-Diaminohexanoate

Chemoenzymatic approaches offer a powerful strategy for the synthesis of enantiopure compounds, combining the selectivity of enzymes with the practicality of chemical reactions. nih.govnih.gov In the case of this compound, also known as L-erythro-3,5-diaminohexanoate, a key enzyme is the L-erythro-3,5-diaminohexanoate dehydrogenase. researchgate.netresearchgate.net

Researchers have successfully utilized L-erythro-3,5-diaminohexanoate dehydrogenase from Candidatus Cloacimonas acidaminovorans (3,5-DAHDHcca) for the synthesis of β-amino acids. foodb.cansf.gov The wild-type enzyme catalyzes the reversible oxidative deamination of this compound to (5S)-5-amino-3-oxohexanoate. researchgate.net By engineering this enzyme, its substrate scope can be expanded to produce other valuable chiral β-amino acids. For instance, a mutant β-amino acid dehydrogenase (β-AADH), developed through domain scanning mutagenesis of 3,5-DAHDHcca, exhibited a significant increase in activity towards other substrates. foodb.cansf.gov This engineered enzyme facilitated the reductive amination of β-keto acids to produce (R)-β-homomethionine, (R)-β-phenylalanine, and (S)-β-aminobutyric acid. foodb.ca This demonstrates the potential of enzyme engineering to create biocatalysts for the synthesis of a range of enantiopure β-amino acids starting from prochiral ketones.

The general chemoenzymatic strategy involves the use of a dehydrogenase to catalyze the asymmetric reduction of a keto group to a hydroxyl group or the reductive amination of a keto group to an amino group, with the stereochemical outcome being controlled by the enzyme's inherent chirality.

Table 1: Engineered L-erythro-3,5-diaminohexanoate Dehydrogenase for β-Amino Acid Synthesis

Enzyme Original Substrate Engineered Substrate Example Product Example Key Finding Reference

Stereoselective Chemical Synthesis Approaches to β-Amino Acids and Derivatives

A variety of stereoselective chemical methods have been developed for the synthesis of β-amino acids, which can be broadly categorized into methods involving chiral auxiliaries, asymmetric catalysis, and transformations of chiral starting materials.

One common approach is the use of chiral auxiliaries, such as Evans oxazolidinones or hexahydrobenzoxazolidinones. foodb.ca These auxiliaries are covalently attached to a substrate, directing the stereochemical course of a subsequent reaction, and are then cleaved to yield the desired enantiopure product. For example, the N-acylation of an enantiopure hexahydrobenzoxazolidinone, followed by diastereoselective alkylation of the resulting enolate and subsequent removal of the auxiliary, can provide access to highly enantioenriched β2-amino acids. foodb.ca

Asymmetric Mannich reactions represent another powerful tool for the synthesis of β-amino acid derivatives. researchgate.net These reactions involve the addition of an enolate to a chiral imine, with the stereoselectivity being controlled by a chiral auxiliary on the imine or by a chiral catalyst. Continuous flow synthesis has been demonstrated to be an effective method for conducting these reactions, allowing for reproducible production with short residence times. researchgate.net

Phase-transfer catalysis offers a practical method for the asymmetric alkylation of glycinate (B8599266) Schiff bases to produce β-branched α-amino acids. nsf.gov By employing a chiral quaternary ammonium (B1175870) bromide and a crown ether, high enantio- and diastereoselectivities can be achieved, providing access to all stereoisomers of the target amino acid derivatives. nsf.gov

Other notable strategies include the Arndt–Eistert homologation of α-amino acids, the stereoselective reduction of β-nitroacrylates, and the use of organocatalysis. researchgate.net The choice of method often depends on the desired substitution pattern and stereochemistry of the target β-amino acid.

Table 2: Overview of Stereoselective Synthesis Methods for β-Amino Acids

Method Key Reagents/Catalysts General Transformation Key Features
Chiral Auxiliary Evans oxazolidinones, hexahydrobenzoxazolidinones Diastereoselective alkylation of enolates High diastereoselectivity, access to both enantiomers.
Asymmetric Mannich Reaction Chiral imines, chiral catalysts Enolate addition to imines Can be performed in continuous flow, good yields and stereoselectivity.
Phase-Transfer Catalysis Chiral quaternary ammonium salts Asymmetric alkylation of glycinate Schiff bases Versatile for producing various stereoisomers.

Development of Novel Synthetic Routes to Access Specific Stereoisomers of Diaminohexanoates

While the chemoenzymatic synthesis of this compound is established, the development of synthetic routes to its other stereoisomers, such as the (3R,5R), (3S,5R), and (3R,5S) diastereomers, is less explored. Access to these other stereoisomers is crucial for structure-activity relationship studies and for the development of novel pharmaceuticals. The principles of stereoselective synthesis discussed in the previous section can be conceptually applied to target these specific stereoisomers.

One potential strategy involves the diastereoselective functionalization of a chiral precursor. For instance, a diastereoselective enolate hydroxylation has been used in the synthesis of (3R,5R)-β-hydroxypiperazic acid, a cyclic diamino acid analogue. This approach, which utilizes an oxaziridine (B8769555) for the hydroxylation, could potentially be adapted for the introduction of a second amino group precursor onto a β-amino acid scaffold with control over the stereochemistry at the C5 position.

The use of chiral auxiliaries also offers a promising avenue. By selecting the appropriate enantiomer of a chiral auxiliary, it is possible to direct the formation of a specific diastereomer. For example, the synthesis of enantiomeric β2-amino acids has been achieved by using either the (4R,5R) or (4S,5S) isomer of a hexahydrobenzoxazolidinone auxiliary. foodb.ca A similar strategy could be envisioned for the synthesis of diaminohexanoate stereoisomers, where the stereochemistry of the two amino groups is sequentially introduced under the control of a chiral auxiliary.

Furthermore, substrate engineering in combination with enzyme evolution could provide a biocatalytic route to other stereoisomers. nsf.gov By modifying the active site of an amine dehydrogenase or a related enzyme, it may be possible to alter its stereoselectivity and accommodate different substrates, leading to the formation of alternative stereoisomers of 3,5-diaminohexanoate (B231605).

While direct synthetic routes for all stereoisomers of 3,5-diaminohexanoate are not extensively reported in the literature, the existing methodologies for stereoselective synthesis provide a solid foundation for the future development of such routes. The synthesis of related cyclic diamine structures, such as 3,5-diaminopiperidines, has been achieved through methods like the hydrogenation of dinitropyridines, which could also inspire new approaches to acyclic diamines. researchgate.net

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of (3S,5S)-3,5-diaminohexanoate, and how can they be experimentally validated?

this compound is a key intermediate in lysine degradation. It is synthesized via two aminomutases:

  • Lysine 2,3-aminomutase (EC 5.4.3.2) : Converts L-lysine to (3S)-3,6-diaminohexanoate.
  • β-Lysine 5,6-aminomutase (EC 5.4.3.3) : Catalyzes the reversible isomerization of (3S)-3,6-diaminohexanoate to this compound . Methodological validation :
  • Use isotopic labeling (e.g., 15N^{15}\text{N}-lysine) to track amine group migration.
  • Employ enzyme activity assays with purified recombinant enzymes (e.g., from Clostridium sticklandii) and monitor substrate conversion via HPLC or LC-MS .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • HPLC with pre-column derivatization : Use dansyl chloride or o-phthalaldehyde to enhance UV/fluorescence detection sensitivity.
  • LC-MS/MS : Employ a hydrophilic interaction liquid chromatography (HILIC) column for separation and monitor characteristic fragments (e.g., m/z 147 for the diamine backbone) .
  • Nuclear magnetic resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve stereochemistry and confirm purity in synthetic samples .

Advanced Research Questions

Q. How can structural insights from l‐erythro‐3,5-diaminohexanoate dehydrogenase (3,5-DAHDH) guide rational engineering for β-amino acid synthesis?

Key findings :

  • The crystal structure of 3,5-DAHDH reveals a conserved active site with a Rossmann fold, critical for NAD+^+ binding and substrate orientation .
  • Mutagenesis studies (e.g., T134A or D198N substitutions) alter substrate specificity toward non-natural β-amino acids . Methodology :
  • Perform molecular dynamics simulations to predict binding affinities for non-native substrates.
  • Validate engineered variants using steady-state kinetics and X-ray crystallography .

Q. How do cofactor dependencies (e.g., adenosylcobalamin) influence the catalytic mechanism of β-lysine 5,6-aminomutase?

  • Radical-based mechanism : Adenosylcobalamin generates a 5′-deoxyadenosyl radical, initiating hydrogen abstraction from the substrate. This facilitates amine group migration via a radical triplet intermediate . Experimental approaches :
  • Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates.
  • Conduct isotopic tracing (2H^{2}\text{H} or 13C^{13}\text{C}) to map hydrogen transfer pathways .

Q. How can contradictory kinetic data on β-lysine 5,6-aminomutase activity be resolved?

Common discrepancies :

  • Variability in kcatk_{\text{cat}} values due to differences in enzyme sources (e.g., Clostridium vs. Porphyromonas gingivalis) or assay conditions (pH, temperature). Resolution strategies :
  • Standardize assays using recombinantly expressed enzymes with uniform purification protocols.
  • Perform comparative kinetic analyses under controlled conditions (e.g., buffer composition, cofactor concentrations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-3,5-diaminohexanoate
Reactant of Route 2
(3S,5S)-3,5-diaminohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.